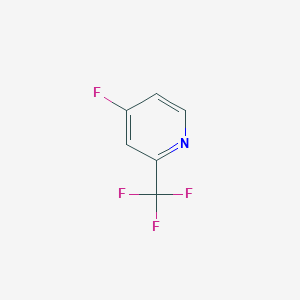

4-Fluoro-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVVWHSYFPKMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoro-2-(trifluoromethyl)pyridine molecular weight and formula

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)pyridine for Advanced Research

This guide provides an in-depth analysis of 4-Fluoro-2-(trifluoromethyl)pyridine, a critical building block for professionals in drug discovery, agrochemical synthesis, and materials science. We will move beyond basic data to explore the causality behind its utility, its reactivity, and practical, field-tested protocols.

Core Molecular Profile and Physicochemical Properties

4-Fluoro-2-(trifluoromethyl)pyridine is a substituted pyridine ring, a heterocyclic aromatic compound, where a fluorine atom is attached at the 4-position and a trifluoromethyl group at the 2-position. The strategic placement of these electron-withdrawing groups profoundly influences the molecule's reactivity and its utility as a synthetic intermediate.

The molecular formula for this compound is C₆H₃F₄N.[1] Its molecular weight is approximately 165.09 g/mol .[1][2] This compound is typically a colorless to light yellow liquid under standard conditions.[3][4]

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₄N | [1][2] |

| Molecular Weight | 165.09 g/mol | [1][2] |

| CAS Number | 850246-04-7 | [1] |

| Appearance | Colorless to Yellow Liquid | [3][4] |

| Boiling Point | 110-113 °C | [2][3] |

| Density | ~1.355 - 1.39 g/mL at 25 °C | [2][3] |

| Flash Point | 23 °C | [2][3] |

| Refractive Index | ~1.400 (at 20 °C) | [2][3] |

Spectroscopic Signature

While specific spectra for this exact molecule are proprietary to manufacturers, analysis of analogous structures like 2-chloro-4-(trifluoromethyl)pyridine suggests that standard spectroscopic techniques are used for characterization.[5]

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Proton NMR would show signals corresponding to the three aromatic protons on the pyridine ring, with coupling patterns dictated by their positions relative to each other and the fluorine atom. ¹⁹F NMR is crucial for confirming the presence and chemical environment of both the fluoro and trifluoromethyl groups.

-

Infrared (IR) Spectroscopy: Characteristic peaks would be observed for C-F, C=C, and C=N stretching vibrations within the molecule.

-

Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight, and fragmentation patterns would provide structural information.

The Trifluoromethylpyridine Motif: A Cornerstone in Modern Chemistry

The trifluoromethylpyridine (TFMP) moiety is a privileged structure in modern chemistry, particularly in the development of bioactive compounds.[6] The inclusion of a trifluoromethyl group (-CF₃) is a well-established strategy in medicinal chemistry to enhance key drug properties.[7][8]

Causality of the -CF₃ Group's Influence:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group with a -CF₃ group can block oxidative metabolism at that position, thereby increasing the drug's half-life.

-

Lipophilicity: The -CF₃ group significantly increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Binding Affinity: The high electronegativity of fluorine atoms can lead to favorable interactions (such as dipole-dipole or hydrogen bonding) with target proteins, potentially increasing binding affinity and potency.

The trifluoromethylpyridine scaffold is found in numerous commercialized agrochemicals and pharmaceuticals, highlighting its importance.[6][7][8]

Synthesis and Chemical Reactivity

The synthesis of functionalized pyridines, especially those containing fluoroalkyl groups, is a significant area of organic chemistry. General strategies often involve cyclization reactions or the modification of pre-existing pyridine rings.[9][10] Common synthetic routes to 2-(trifluoromethyl)pyridines include:

-

Cross-coupling of halogenated pyridines with trifluoromethylating agents.[10]

-

Hetero-Diels-Alder reactions.[10]

-

Deoxofluorination of corresponding pyridinecarboxylic acids.[9][10]

Reactivity of 4-Fluoro-2-(trifluoromethyl)pyridine

The reactivity of the pyridine ring is heavily influenced by the two electron-withdrawing groups. This electronic landscape makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions activated by the substituents. The fluorine atom at the 4-position is an excellent leaving group in such reactions.

Caption: SₙAr reaction of 4-Fluoro-2-(trifluoromethyl)pyridine.

This reactivity makes the compound a versatile intermediate. For example, it is used as a reactant in amination reactions to produce various aminopyridines, which are themselves valuable precursors in drug development.[2]

Applications in Drug Discovery and Agrochemicals

4-Fluoro-2-(trifluoromethyl)pyridine serves as a key building block for synthesizing more complex molecules with desired biological activities. Its derivatives have been investigated for a range of applications.

-

Pharmaceuticals: Trifluoromethyl-containing compounds are prevalent in FDA-approved drugs.[11] The pyridine scaffold is a common feature in drugs targeting kinases, which are often implicated in cancer.[12] The ability to use this compound as a starting material allows for the efficient creation of libraries of potential kinase inhibitors for screening.[12]

-

Agrochemicals: The TFMP structure is a key component in a wide array of modern pesticides, including insecticides, fungicides, and herbicides.[6][7] The unique properties conferred by the trifluoromethyl group contribute to the potency and stability of these active ingredients.

Caption: Synthetic workflow from building block to active molecule.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol is a representative example of an SₙAr reaction, a common application for this compound.[2] This procedure is illustrative and must be adapted and optimized based on the specific nucleophile and laboratory conditions.

Objective: Synthesize a 4-amino-2-(trifluoromethyl)pyridine derivative.

Materials:

-

4-Fluoro-2-(trifluoromethyl)pyridine

-

Primary or secondary amine (nucleophile)

-

Aprotic polar solvent (e.g., DMSO, DMF)

-

Inorganic base (e.g., K₂CO₃, Cs₂CO₃)

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: Ensure the reaction vessel is oven-dried and cooled under an inert atmosphere to exclude moisture.

-

Reagent Addition: To the reaction vessel, add the amine (1.2 equivalents), the inorganic base (2.0 equivalents), and the aprotic polar solvent.

-

Initiation: Begin stirring the mixture. Slowly add 4-Fluoro-2-(trifluoromethyl)pyridine (1.0 equivalent) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature is dependent on the reactivity of the chosen amine.

-

Causality: Heating is required to overcome the activation energy of the reaction. An aprotic polar solvent is chosen because it effectively solvates the cation of the base while leaving the anion (carbonate) reactive, and it can reach the required temperatures.

-

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the desired 4-amino-2-(trifluoromethyl)pyridine derivative.

-

Validation: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Safety and Handling

4-Fluoro-2-(trifluoromethyl)pyridine is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

| Hazard Class | GHS Statement |

| Flammability | H225: Highly flammable liquid and vapor |

| Acute Toxicity | H302: Harmful if swallowed |

| H312: Harmful in contact with skin | |

| H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H318: Causes serious eye damage |

| Target Organ Toxicity | H335: May cause respiratory irritation |

Source:[1]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Fluoro-2-(trifluoromethyl)pyridine is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences and material sciences. Its unique electronic properties, conferred by the fluoro and trifluoromethyl substituents, make it a versatile and highly valuable precursor for synthesizing novel compounds with enhanced biological and physical properties. A thorough understanding of its reactivity, coupled with stringent safety protocols, allows researchers to fully leverage its potential in developing next-generation pharmaceuticals and agrochemicals.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 44891496, 4-Fluoro-2-(trifluoromethyl)pyridine. Retrieved from PubChem. [Link]

-

Fujikawa, K., & Ishihara, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253–263. [Link]

-

Pipzine Chemicals. (n.d.). Pyridine, 2-Fluoro-4-(trifluoromethyl)-. Retrieved from Pipzine Chemicals. [Link]

-

Beier, P., et al. (2019). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 84(18), 11956–11967. [Link]

-

Beier, P., et al. (2019). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 84(18), 11956–11967. [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from ResearchGate. [Link]

-

Meghani, K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8213. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ResearchGate. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Retrieved from ResearchGate. [Link]

-

Wang, F., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4855–4866. [Link]

Sources

- 1. 4-Fluoro-2-(trifluoromethyl)pyridine | C6H3F4N | CID 44891496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-4-trifluoromethyl-pyridine CAS#: 118078-66-3 [m.chemicalbook.com]

- 3. 2-Fluoro-4-(trifluoromethyl)pyridine | 118078-66-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Pyridine, 2-Fluoro-4-(trifluoromethyl)- | Properties, Uses, Safety Data & Supplier Guide - China Manufacturer [pipzine-chem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 12. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of 4-Fluoro-2-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-2-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry and agrochemical development.[1][2] Recognizing the critical role of solubility in drug design and formulation, this document synthesizes theoretical principles with actionable experimental protocols. While extensive quantitative solubility data for this specific compound is not widely published, this guide empowers researchers to determine its solubility in relevant organic solvents through a robust, self-validating experimental workflow. The principles of "like dissolves like" are discussed in the context of the compound's unique structural features, namely the electron-withdrawing trifluoromethyl group and the polar pyridine ring.

Introduction: The Significance of 4-Fluoro-2-(trifluoromethyl)pyridine in Chemical Research

The incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern drug design and the development of advanced agrochemicals. The trifluoromethyl group (-CF3), in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When coupled with a pyridine scaffold, a common motif in pharmaceuticals, the resulting trifluoromethylpyridines (TFMPs) represent a class of compounds with immense potential.[3] 4-Fluoro-2-(trifluoromethyl)pyridine is a valuable synthon in the synthesis of these complex molecules, making a thorough understanding of its physicochemical properties, especially its solubility, essential for its effective utilization in research and development.

Physicochemical Properties and Expected Solubility Profile

To understand the solubility of 4-Fluoro-2-(trifluoromethyl)pyridine, it is crucial to first examine its molecular structure. The molecule consists of a pyridine ring, which is a polar aromatic heterocycle, substituted with two electron-withdrawing groups: a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position.

The pyridine nitrogen atom can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents. The highly electronegative fluorine and trifluoromethyl groups induce a significant dipole moment, contributing to the molecule's overall polarity. However, the trifluoromethyl group is also known to increase lipophilicity. This dual nature—polar and lipophilic—suggests a nuanced solubility profile.

Based on the general principle of "like dissolves like," we can predict the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone are expected to be effective at solvating 4-Fluoro-2-(trifluoromethyl)pyridine due to their ability to engage in dipole-dipole interactions. A related isomer, 2-Fluoro-4-(trifluoromethyl)pyridine, is reported to be miscible with acetonitrile and N,N-dimethylformamide.[4][5]

-

Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are likely to be good solvents. The hydrogen-bonding capability of these solvents can interact with the pyridine nitrogen. The aforementioned isomer, 2-Fluoro-4-(trifluoromethyl)pyridine, is also reported to be miscible with alcohol.[4][5]

-

Moderate Solubility in Halogenated Solvents: Dichloromethane and chloroform, being weakly polar, are expected to show moderate to good solubility.

-

Lower Solubility in Nonpolar Solvents: Nonpolar solvents like toluene, hexane, and heptane are anticipated to be poor solvents for this compound due to the significant mismatch in polarity.

It is important to note that these are predictions based on chemical principles. For precise quantitative data, experimental determination is necessary.

Quantitative Solubility Data (Hypothetical)

| Solvent | Chemical Class | Predicted Solubility at 25°C ( g/100 mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |

| Acetone | Polar Aprotic | > 30 |

| Acetonitrile | Polar Aprotic | > 30 |

| Methanol | Polar Protic | > 25 |

| Ethanol | Polar Protic | > 20 |

| Isopropanol | Polar Protic | > 15 |

| Dichloromethane | Halogenated | > 20 |

| Chloroform | Halogenated | > 15 |

| Ethyl Acetate | Ester | > 10 |

| Toluene | Aromatic Hydrocarbon | < 5 |

| Heptane | Aliphatic Hydrocarbon | < 1 |

Experimental Protocol for Solubility Determination

The following protocol describes a reliable method for determining the solubility of 4-Fluoro-2-(trifluoromethyl)pyridine in an organic solvent of interest. This method is based on the isothermal equilibrium technique.

Materials and Equipment

-

4-Fluoro-2-(trifluoromethyl)pyridine (ensure purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) for 4-Fluoro-2-(trifluoromethyl)pyridine and the chosen solvents before starting any work. A safety data sheet for the related compound 2-Fluoro-6-(trifluoromethyl) pyridine indicates that it is a flammable liquid and vapor, harmful if swallowed or inhaled.[6]

-

Handle 4-Fluoro-2-(trifluoromethyl)pyridine in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 4-Fluoro-2-(trifluoromethyl)pyridine.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 4-Fluoro-2-(trifluoromethyl)pyridine and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

Analyze these standards by HPLC or GC to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of 4-Fluoro-2-(trifluoromethyl)pyridine to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Sampling and Analysis:

-

After equilibration, allow the vial to stand undisturbed for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any suspended solid particles.

-

Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC or GC under the same conditions used for the standard solutions.

-

-

Calculation of Solubility:

-

Using the peak area from the sample analysis and the calibration curve, determine the concentration of 4-Fluoro-2-(trifluoromethyl)pyridine in the diluted sample.

-

Account for the dilution factor to calculate the concentration of the saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Conclusion

While a comprehensive public database of the solubility of 4-Fluoro-2-(trifluoromethyl)pyridine in various organic solvents is currently lacking, this guide provides the theoretical framework and practical methodology for researchers to make informed predictions and obtain precise experimental data. A thorough understanding of the solubility of this important building block is paramount for its successful application in the synthesis of novel pharmaceuticals and agrochemicals. The provided experimental protocol offers a robust and reliable approach for generating the necessary solubility data in-house, ensuring the efficient and effective progression of research and development projects.

References

- PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information.

- ChemicalBook. (2023). 2-Fluoro-4-trifluoromethyl-pyridine CAS#: 118078-66-3.

-

Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Retrieved from a valid URL.[6]

-

Li, M., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link][1]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- U.S. National Library of Medicine. (n.d.). Trifluoromethylpyridines. National Center for Biotechnology Information.

-

American Chemical Society. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.[1]

- ChemicalBook. (n.d.). 4-Fluoro-2-(trifluoromethyl)pyridine.

- Sigma-Aldrich. (n.d.). 4-Fluoro-2-(trifluoromethyl)pyridine.

- TCI Chemicals. (n.d.). 4-Fluoro-2-(trifluoromethyl)pyridine.

- Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-(trifluoromethyl)pyridine.

- Grant, D. J. W., & Higuchi, T. (1990). Solubility behavior of organic compounds. John Wiley & Sons.

-

American Chemical Society. (n.d.). Preparation of Trifluoromethylpyridine Libraries. Retrieved from a valid URL.[2]

- U.S. National Library of Medicine. (n.d.). Doravirine. PubChem.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

-

dos Santos, F. P., & de Souza, R. O. M. A. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249.[3]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jelsciences.com [jelsciences.com]

- 4. 2-Fluoro-4-trifluoromethyl-pyridine CAS#: 118078-66-3 [m.chemicalbook.com]

- 5. 2-Fluoro-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. jubilantingrevia.com [jubilantingrevia.com]

Reactivity and Electronic Properties of 4-Fluoro-2-(trifluoromethyl)pyridine: A Strategic Building Block for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-(trifluoromethyl)pyridine stands as a cornerstone building block in contemporary drug discovery and materials science. The strategic placement of two distinct fluorine-containing moieties—a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position—creates a unique and highly desirable electronic landscape. This guide provides a comprehensive technical analysis of the molecule's core electronic properties and predictable reactivity patterns. We will delve into the mechanistic underpinnings of its key transformations, present validated experimental protocols, and offer expert insights into its application, empowering researchers to strategically leverage this versatile reagent in their synthetic endeavors.

The Strategic Advantage of Fluorinated Pyridines in Molecular Design

The deliberate incorporation of fluorine into bioactive molecules is a proven strategy for optimizing pharmacological profiles.[1] Fluorine's high electronegativity and relatively small van der Waals radius allow it to profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity without introducing significant steric bulk.[1] When integrated into a pyridine ring—a privileged scaffold in medicinal chemistry—these effects are often magnified.

4-Fluoro-2-(trifluoromethyl)pyridine is a quintessential example of a "designer" building block where the combined electronic influence of its substituents is key to its utility. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group known to enhance metabolic stability and lipophilicity, while the fluorine atom at the 4-position acts as a superb leaving group for nucleophilic aromatic substitution (SNAr).[2][3] This combination makes the molecule an exceptionally valuable intermediate for accessing a wide array of complex, functionalized pyridine derivatives.[4][5]

Core Electronic Properties: An Electron-Deficient Powerhouse

The reactivity of 4-fluoro-2-(trifluoromethyl)pyridine is a direct consequence of its electronic structure. The potent, electron-withdrawing inductive effects of both the C4-fluorine and the C2-trifluoromethyl group work in concert to drastically lower the electron density of the aromatic ring system.

Key Electronic Consequences:

-

Pronounced π-Deficiency: The pyridine ring is rendered highly electrophilic, making it exceptionally susceptible to attack by nucleophiles.

-

Activated C4 Position: The fluorine atom at the 4-position is the most activated site for nucleophilic aromatic substitution, due to both its inherent nature as a good leaving group and the stabilization of the reaction intermediate by the adjacent nitrogen and the C2-CF₃ group.

-

Reduced Basicity: The electron-withdrawing groups significantly decrease the electron density on the pyridine nitrogen, lowering its pKa and making it a much weaker base than pyridine itself. This can be advantageous in drug design to avoid unwanted interactions with metabolic enzymes or off-target receptors.

Data Presentation: Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃F₄N | [6] |

| Molecular Weight | 165.09 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 110-113 °C | [8] |

| Density | ~1.355 g/mL at 25 °C | [8] |

| pKa (Predicted) | -2.79 ± 0.10 | [8] |

Reactivity and Synthetic Transformations: A Practical Guide

The primary synthetic utility of 4-fluoro-2-(trifluoromethyl)pyridine lies in its predictable and efficient participation in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

This is the hallmark reaction of 4-fluoro-2-(trifluoromethyl)pyridine. The C4-fluoride is readily displaced by a wide range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon. The reaction proceeds through a high-energy, negatively charged intermediate (a Meisenheimer complex), which is effectively stabilized by the electron-withdrawing trifluoromethyl group and the ring nitrogen.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine|1227509-03-6 [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 4-Fluoro-2-(trifluoromethyl)pyridine | C6H3F4N | CID 44891496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine, 2-Fluoro-4-(trifluoromethyl)- | Properties, Uses, Safety Data & Supplier Guide - China Manufacturer [pipzine-chem.com]

- 8. 2-Fluoro-4-trifluoromethyl-pyridine | 118078-66-3 [chemicalbook.com]

A-Z Guide to 4-Fluoro-2-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications

Abstract: This technical guide provides an in-depth analysis of 4-Fluoro-2-(trifluoromethyl)pyridine, a critical fluorinated building block in modern medicinal and materials chemistry. We will explore its fundamental physicochemical properties, established synthesis protocols with mechanistic insights, characteristic reactivity, and key applications that drive innovation in drug discovery and agrochemical development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical knowledge of this versatile pyridine derivative.

Introduction: The Strategic Importance of Fluorinated Pyridines

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Within this context, trifluoromethylpyridines (TFMPs) have emerged as privileged scaffolds, appearing in a significant number of pharmaceuticals and agrochemicals.[2][3] The combination of the electron-withdrawing trifluoromethyl group and the versatile pyridine core creates a unique electronic and structural landscape, making these compounds highly valuable.[4]

4-Fluoro-2-(trifluoromethyl)pyridine, in particular, serves as a versatile intermediate.[1] Its two distinct reactive sites—the trifluoromethyl group and the fluorine atom at the 4-position—allow for sequential and regioselective functionalization, making it a powerful tool for building complex molecular architectures. This guide offers a detailed examination of its properties, synthesis, and application, providing the foundational knowledge required for its effective use in a research and development setting.

Nomenclature and Physicochemical Properties

A clear understanding of a compound's identity and physical characteristics is paramount for its successful application in a laboratory setting.

IUPAC Name and Identifiers

-

Systematic IUPAC Name: 4-fluoro-2-(trifluoromethyl)pyridine[5]

-

CAS Number: 850246-04-7[5]

-

Molecular Formula: C₆H₃F₄N[5]

-

Molecular Weight: 165.09 g/mol [5]

Physicochemical Data

The physical properties of 4-Fluoro-2-(trifluoromethyl)pyridine are summarized in the table below. This data is essential for planning reactions, purification procedures, and ensuring safe handling.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 110-113 °C | [7] |

| Density | ~1.39 g/cm³ at 20°C | |

| Refractive Index (n20/D) | ~1.400 | [7] |

| Flash Point | 23 °C | [7] |

| Solubility | Miscible with water, alcohol, acetonitrile, and DMF | [7] |

Synthesis and Mechanistic Considerations

The synthesis of trifluoromethylated pyridines is a topic of significant research, with various methods developed to achieve different substitution patterns.[8] These methods often involve multi-step sequences starting from simpler pyridine precursors or the construction of the pyridine ring itself with a trifluoromethyl-containing building block.[9][10]

Representative Synthesis Workflow

While multiple synthetic routes exist, a common strategy involves the modification of a pre-existing pyridine ring. One illustrative, though generalized, approach is the fluorination of a corresponding hydroxypyridine or the trifluoromethylation of a suitable pyridine derivative.

Below is a conceptual workflow illustrating a key transformation step, such as a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative Halex Reaction)

This protocol describes a halide exchange (Halex) reaction, a common method for introducing fluorine into aromatic rings.

Objective: To synthesize 4-Fluoro-2-(trifluoromethyl)pyridine from 4-Chloro-2-(trifluoromethyl)pyridine.

Materials:

-

4-Chloro-2-(trifluoromethyl)pyridine (1.0 eq)

-

Spray-dried Potassium Fluoride (KF) (2.0-3.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-Chloro-2-(trifluoromethyl)pyridine and anhydrous DMSO.

-

Addition of Reagent: Add spray-dried potassium fluoride to the solution. Expertise Note: The efficiency of the Halex reaction is highly dependent on the anhydrous nature of the reagents and solvent. Spray-dried KF is used to maximize its surface area and reactivity.

-

Heating: Heat the reaction mixture to 150-180 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully pouring the mixture into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure 4-Fluoro-2-(trifluoromethyl)pyridine.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and GC-MS.

Reactivity and Synthetic Applications

The reactivity of 4-Fluoro-2-(trifluoromethyl)pyridine is dominated by the electronic properties of its substituents. The strongly electron-withdrawing trifluoromethyl group and the pyridine nitrogen activate the ring towards nucleophilic aromatic substitution (SNAr).

The fluorine atom at the C4 position is an excellent leaving group in SNAr reactions, making it the primary site for introducing nucleophiles.[9]

Caption: Key reactivity pathways for 4-Fluoro-2-(trifluoromethyl)pyridine.

This predictable reactivity makes the compound an ideal starting material for creating libraries of 4-substituted-2-(trifluoromethyl)pyridine derivatives for screening in drug discovery programs. For example, it serves as a reactant in the preparation of various aminopyridines through amination reactions.[7]

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is present in numerous commercial products and clinical candidates.[2][3] The CF₃ group often enhances metabolic stability by blocking sites of oxidation and improves cell membrane permeability due to its lipophilicity.

-

Pharmaceuticals: Derivatives are investigated as kinase inhibitors for oncology, as agents for central nervous system disorders, and for other therapeutic targets.[1] The antidepressant Fluoxetine is a well-known example of a drug containing a trifluoromethylphenyl group, highlighting the utility of this moiety in modulating biological activity.[11]

-

Agrochemicals: This scaffold is a key component in a wide range of modern pesticides, including insecticides, fungicides, and herbicides.[4] The TFMP moiety contributes to the potency and favorable environmental profile of these active ingredients.[2]

Safety, Handling, and Storage

Proper handling of 4-Fluoro-2-(trifluoromethyl)pyridine is crucial due to its hazardous properties.

-

Hazard Identification: The compound is classified as a flammable liquid and vapor.[5] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5][12]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[13][14] Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][15]

-

Handling: Avoid contact with skin, eyes, and clothing.[13][14] Keep away from heat, sparks, and open flames.[13] Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed and upright to prevent leakage.[13] Recommended storage is in a cool, dark place, below 15°C.

Conclusion

4-Fluoro-2-(trifluoromethyl)pyridine is a high-value chemical intermediate whose strategic importance in research and development cannot be overstated. Its well-defined reactivity, centered on nucleophilic aromatic substitution at the C4 position, provides a reliable and versatile handle for molecular elaboration. The physicochemical benefits conferred by the trifluoromethyl group—namely enhanced metabolic stability and lipophilicity—ensure that derivatives of this compound will continue to be a major focus in the design of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for any scientist looking to leverage its full potential.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44891496, 4-Fluoro-2-(trifluoromethyl)pyridine. PubChem. Retrieved from [Link]

-

Nishikiori, H., Okawara, M., & Nakayama, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 198–207. Retrieved from [Link]

-

Beier, P., et al. (2018). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 83(15), 8236-8248. Retrieved from [Link]

-

Shaanxi Pharm-Chem Co., Ltd. (n.d.). 2-Fluoro-4-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Beier, P., et al. (2018). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Nishikiori, H., Okawara, M., & Nakayama, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

-

Jadav, J., & Sharma, M. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(14), 5483. Retrieved from [Link]

-

Arjunan, V., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. Retrieved from [Link]

-

Filyakova, V. I., et al. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11159514, 2-Fluoro-4-(trifluoromethyl)pyridine. PubChem. Retrieved from [Link]

-

Zhang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4839–4851. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Pyridine, 2-Fluoro-4-(trifluoromethyl). Retrieved from [Link]

-

CPAchem Ltd. (2023). Safety data sheet for 4-(Trifluoromethyl)pyridine-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Fluoro-2-(trifluoromethyl)pyridine | C6H3F4N | CID 44891496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine, 2-Fluoro-4-(trifluoromethyl)- | Properties, Uses, Safety Data & Supplier Guide - China Manufacturer [pipzine-chem.com]

- 7. 2-Fluoro-4-trifluoromethyl-pyridine CAS#: 118078-66-3 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. bg.cpachem.com [bg.cpachem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. downloads.ossila.com [downloads.ossila.com]

- 15. echemi.com [echemi.com]

Methodological & Application

Application Notes: 4-Fluoro-2-(trifluoromethyl)pyridine as a Versatile Building Block for Agrochemicals

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemicals

The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, into organic molecules has become a cornerstone of modern agrochemical design.[1][2] These modifications can profoundly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Within this chemical space, trifluoromethylpyridines (TFMPs) are particularly valuable scaffolds, present in a significant number of commercial insecticides, herbicides, and fungicides.[3][4]

4-Fluoro-2-(trifluoromethyl)pyridine stands out as a highly strategic building block for the synthesis of novel agrochemicals. Its utility stems from a well-defined reactivity profile: the pyridine ring is activated towards nucleophilic attack by the synergistic electron-withdrawing effects of both the ring nitrogen and the potent trifluoromethyl group at the 2-position.[5][6] This activation renders the fluorine atom at the 4-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable and versatile handle for molecular elaboration.[5][6] This guide details the properties, reaction mechanics, and field-proven protocols for leveraging 4-fluoro-2-(trifluoromethyl)pyridine in the synthesis of advanced agrochemical intermediates.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of 4-Fluoro-2-(trifluoromethyl)pyridine

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₄N | [7][8] |

| Molecular Weight | 165.09 g/mol | [7][8] |

| Appearance | Colorless to light yellow liquid | [7][9] |

| Boiling Point | 110-113 °C | [7][9] |

| Density | ~1.355 g/mL at 25 °C | [9] |

| Refractive Index | ~1.400 (n20/D) | [7] |

| Flash Point | 23 °C | [7][9] |

| CAS Number | 850246-04-7 | [8] |

Safety & Handling:

4-Fluoro-2-(trifluoromethyl)pyridine is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[8][10] It can cause serious eye damage and skin and respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary synthetic utility of 4-fluoro-2-(trifluoromethyl)pyridine lies in the SNAr reaction at the C4 position. The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, which is para to the strongly electron-withdrawing CF₃ group and ortho to the ring nitrogen. This initial attack is typically the rate-determining step and breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

-

Elimination of Fluoride: Aromaticity is restored by the expulsion of the fluoride leaving group. Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions because it stabilizes the transition state of the first step, even though the C-F bond is strong.[6]

A simplified representation of the SNAr mechanism.

This predictable reactivity allows for the facile introduction of a wide range of functional groups, including amines, ethers, and thioethers, which are prevalent in bioactive agrochemical molecules.[3] For instance, the herbicide Pyroxsulam features a 2-methoxy-4-(trifluoromethyl)pyridine substructure, which can be conceptually derived from a methoxide substitution on a corresponding 4-fluoropyridine precursor.[1][12]

Application Protocols

The following protocols provide robust, step-by-step methodologies for common, high-value transformations of 4-fluoro-2-(trifluoromethyl)pyridine.

Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)pyridine Derivatives via SNAr with Amines

This protocol describes a general procedure for the reaction with primary or secondary amines to form C-N bonds, a critical linkage in many insecticides and fungicides.

Experimental workflow for amine substitution.

Materials:

-

4-Fluoro-2-(trifluoromethyl)pyridine (1.0 eq.)

-

Primary or secondary amine (1.2-1.5 eq.)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq.)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)

-

Round-bottom flask or sealed reaction vial with a magnetic stir bar

-

Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate)

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-fluoro-2-(trifluoromethyl)pyridine (1.0 eq.), the desired amine (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.2-0.5 M with respect to the starting pyridine.

-

Causality Note: Polar aprotic solvents like DMSO or DMF are ideal for SNAr reactions. They effectively solvate the cation of the base (K⁺) while poorly solvating the anionic nucleophile, thus increasing its reactivity. K₂CO₃ is a mild, inexpensive base sufficient to scavenge the HF generated in situ.

-

-

Heating and Monitoring: Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volume of DMSO).

-

Washing: Combine the organic extracts and wash sequentially with water (2x) to remove residual DMSO, and then with brine (1x) to aid in phase separation and remove dissolved water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-2-(trifluoromethyl)pyridine derivative.

Protocol 2: Synthesis of 4-Alkoxy/Aryloxy-2-(trifluoromethyl)pyridine Derivatives

This protocol outlines the synthesis of ether linkages, which are key components in many herbicides and fungicides, through the reaction with alcohols or phenols.

Materials:

-

4-Fluoro-2-(trifluoromethyl)pyridine (1.0 eq.)

-

Alcohol or Phenol (1.2-1.5 eq.)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu) (1.2 eq.)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Three-neck round-bottom flask with a magnetic stir bar

-

Standard workup and purification reagents

Step-by-Step Procedure:

-

Alkoxide/Phenoxide Formation: To a three-neck flask under an inert atmosphere, add the alcohol or phenol (1.2 eq.) and anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq.) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) should be observed.

-

Causality Note: Alcohols and phenols are generally not nucleophilic enough to displace the fluoride directly. A strong base like NaH is required to deprotonate the hydroxyl group, forming the much more nucleophilic alkoxide or phenoxide in situ.

-

-

SNAr Reaction: Cool the freshly prepared nucleophile solution back to 0 °C. Add a solution of 4-fluoro-2-(trifluoromethyl)pyridine (1.0 eq.) in a small amount of the reaction solvent dropwise via a syringe.

-

Heating and Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the reaction's progress by TLC or LC-MS (typically 2-12 hours).

-

Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining NaH.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to isolate the desired ether derivative.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature. 2. Inactive nucleophile (e.g., moisture deactivated NaH). 3. Poor quality solvent (not anhydrous). | 1. Increase reaction temperature in 10-20 °C increments. 2. Use fresh, high-quality NaH or a stronger base like KOtBu. 3. Use freshly distilled or commercially available anhydrous solvents. |

| Formation of Side Products | 1. Reaction temperature too high, causing decomposition. 2. For substrates with multiple reactive sites, lack of selectivity. | 1. Reduce the reaction temperature. 2. Consider using milder conditions (e.g., lower temperature, weaker base) to improve selectivity. |

| Difficult Purification | 1. Residual polar aprotic solvent (DMSO/DMF) in the crude product. | 1. Perform multiple, vigorous aqueous washes during workup. For stubborn cases, a wash with a dilute LiCl solution can help remove DMF. |

Conclusion

4-Fluoro-2-(trifluoromethyl)pyridine is a powerful and versatile building block for agrochemical synthesis. Its well-defined reactivity through the SNAr pathway allows for the reliable and efficient introduction of diverse functionalities. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to construct complex molecular architectures, paving the way for the discovery of next-generation crop protection agents.

References

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]

-

Tsukamoto, M., & Mihara, J. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 131–148. Retrieved from [Link]

-

Wang, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4865–4881. Retrieved from [Link]

-

Paleta, O., et al. (2021). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 86(2), 1633–1649. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44891496, 4-Fluoro-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ChemRxiv. (2021). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]

-

ResearchGate. (2012). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Retrieved from [Link]

-

MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Retrieved from [Link]

-

National Institutes of Health. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Retrieved from [Link]

-

University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

ScienceDirect. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

-

ResearchGate. (2021). The commercial insecticide containing trifluoromethyl pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Retrieved from [Link]

-

CPAchem. (2023). Safety data sheet for 4-(Trifluoromethyl)pyridine-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-Fluoro-4-(trifluoromethyl)pyridine | 118078-66-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 4-Fluoro-2-(trifluoromethyl)pyridine | C6H3F4N | CID 44891496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Fluoro-4-trifluoromethyl-pyridine CAS#: 118078-66-3 [m.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro-2-(trifluoromethyl)pyridine

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold in Kinase Inhibitor Design

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1] Kinases, by virtue of their central role in cellular signaling pathways, represent a major class of therapeutic targets.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, making them a focal point for the development of targeted therapies.[1] Within the medicinal chemist's toolkit, fluorinated heterocyclic compounds have gained prominence for their ability to fine-tune the pharmacological properties of drug candidates.[2] The trifluoromethylpyridine moiety, in particular, has emerged as a privileged scaffold in the design of novel kinase inhibitors.[2][3]

The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to the target protein.[3] When combined with the pyridine ring, a common hydrogen bond acceptor in kinase inhibitors, the resulting scaffold offers a unique combination of physicochemical properties that are highly desirable for drug development.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Fluoro-2-(trifluoromethyl)pyridine as a versatile building block in the synthesis of kinase inhibitors. We will delve into the chemical rationale behind its use, provide detailed, field-proven protocols for its derivatization, and discuss the broader context of its application in medicinal chemistry.

Chemical Properties and Reactivity of 4-Fluoro-2-(trifluoromethyl)pyridine

4-Fluoro-2-(trifluoromethyl)pyridine is a colorless to yellow liquid with a molecular weight of 165.09 g/mol .[5][6] Its utility as a synthetic intermediate stems from the electronic properties of the substituted pyridine ring.

| Property | Value | Reference |

| Molecular Formula | C6H3F4N | [5] |

| CAS Number | 118078-66-3 | [5] |

| Molecular Weight | 165.09 g/mol | [5] |

| Density | 1.355 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.400 | [5] |

The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group at the 2-position synergistically activate the C4 position towards nucleophilic attack. This renders the fluorine atom at the C4 position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[7][8] The SNAr reaction is a cornerstone of modern medicinal chemistry for the construction of carbon-heteroatom bonds in aromatic systems.[8]

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route for elaborating 4-Fluoro-2-(trifluoromethyl)pyridine into more complex molecules, such as kinase inhibitors, is the SNAr reaction. This reaction typically proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged Meisenheimer complex.

Caption: Generalized SNAr mechanism on 4-Fluoro-2-(trifluoromethyl)pyridine.

The rate of this reaction is highly dependent on the nature of the nucleophile, the solvent, and the presence of a base. Common nucleophiles employed in the synthesis of kinase inhibitors include primary and secondary amines, phenols, and thiols, leading to the formation of aminopyridines, aryloxypyridines, and arylthiopyridines, respectively.

Detailed Experimental Protocols

Safety Precautions: 4-Fluoro-2-(trifluoromethyl)pyridine is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage and skin and respiratory irritation. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: General Procedure for the Synthesis of 4-Amino-2-(trifluoromethyl)pyridine Derivatives

This protocol describes a general method for the SNAr reaction of 4-Fluoro-2-(trifluoromethyl)pyridine with a primary or secondary amine. This is a common step in the synthesis of many kinase inhibitors.

Materials:

-

4-Fluoro-2-(trifluoromethyl)pyridine (1.0 eq)

-

Amine of interest (1.0 - 1.2 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine of interest (1.0 - 1.2 eq) and the chosen base (DIPEA or K2CO3, 2.0 - 3.0 eq).

-

Add anhydrous solvent (DMF or DMSO) to dissolve the reactants. The concentration is typically in the range of 0.1 to 0.5 M.

-

Add 4-Fluoro-2-(trifluoromethyl)pyridine (1.0 eq) to the reaction mixture dropwise at room temperature.

-

Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the reaction was performed in DMF, dilute the mixture with ethyl acetate and wash with water and brine to remove the DMF and inorganic salts. If DMSO was used, a more extensive aqueous workup may be necessary.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-(trifluoromethyl)pyridine derivative.

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents like DMF and DMSO are used because they can dissolve a wide range of reactants and effectively solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.

-

Base: A non-nucleophilic base like DIPEA or an inorganic base like K2CO3 is required to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

-

Temperature: Heating is generally required to overcome the activation energy of the reaction, especially with less nucleophilic amines.

Protocol 2: Synthesis of a Phenoxy-Pyridine Derivative

This protocol outlines the synthesis of a 4-phenoxy-2-(trifluoromethyl)pyridine derivative, a common structural motif in kinase inhibitors, via a Williamson ether-like SNAr reaction.

Materials:

-

4-Fluoro-2-(trifluoromethyl)pyridine (1.0 eq)

-

Phenol of interest (1.0 - 1.2 eq)

-

Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask, combine the phenol (1.0 - 1.2 eq) and the base (K2CO3 or Cs2CO3, 2.0 - 3.0 eq) in anhydrous DMF or MeCN.

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Add 4-Fluoro-2-(trifluoromethyl)pyridine (1.0 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

-

After the reaction is complete (typically 4-16 hours), cool to room temperature.

-

Perform an aqueous workup as described in Protocol 1.

-

Purify the crude product by flash column chromatography to yield the desired 4-phenoxy-2-(trifluoromethyl)pyridine derivative.

Expert Insights:

-

Cesium carbonate is often a more effective base than potassium carbonate for this transformation, particularly with less acidic phenols, as it is more soluble in organic solvents and the larger cesium cation can lead to a more "naked" and therefore more nucleophilic phenoxide anion.

-

For electron-deficient phenols, stronger bases like sodium hydride (NaH) may be required. Exercise extreme caution when using NaH as it is highly flammable and reacts violently with water.

Application in Kinase Inhibitor Synthesis: A Case Study

While direct synthesis of a marketed drug from 4-Fluoro-2-(trifluoromethyl)pyridine is not readily found in the public domain, the synthetic utility of this building block can be illustrated through the synthesis of key intermediates for kinase inhibitors. For example, the synthesis of Pexidartinib, a CSF1R inhibitor, involves a key SNAr step on a related fluorinated pyridine ring.

Caption: Synthetic workflow for a kinase inhibitor core.

This synthetic strategy allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies by simply varying the amine or phenol nucleophile. This modularity is highly advantageous in the early stages of drug discovery.

Conclusion and Future Perspectives

4-Fluoro-2-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of kinase inhibitors. Its reactivity in SNAr reactions provides a reliable and modular approach to introduce the biologically important 2-(trifluoromethyl)pyridine scaffold into drug candidates. The protocols outlined in this guide are robust and can be adapted to a wide range of nucleophiles, enabling the efficient exploration of chemical space in the quest for novel and effective kinase inhibitors. As our understanding of kinase biology continues to grow, the demand for innovative chemical tools and drug candidates will undoubtedly increase, further cementing the importance of strategic building blocks like 4-Fluoro-2-(trifluoromethyl)pyridine in the future of medicinal chemistry.

References

-

MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Royal Society of Chemistry. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. [Link]

-

ACS Publications. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. [Link]

- Google Patents. US10167279B2 - Compounds and compositions as RAF kinase inhibitors.

-

ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF. [Link]

- Google Patents. US12220401B2 - Compounds useful as kinase inhibitors.

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

-

PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PubMed Central. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

-

PubMed. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. [Link]

-

PubMed. Synthesis and evaluation of an (18)F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

PubChem. Bi-aryl meta-pyrimidine inhibitors of kinases - Patent US-8604042-B2. [Link]

-

MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. Examples of difluoromethyl use in kinase inhibitors (4,5). [Link]

-

PubChem. 4-Fluoro-2-(trifluoromethyl)pyridine. [Link]

-

SciSpace. A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bi-aryl meta-pyrimidine inhibitors of kinases - Patent US-8604042-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Fluoro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 2-(Trifluoromethyl)pyridine Scaffold

The 4-fluoro-2-(trifluoromethyl)pyridine core is a privileged scaffold in modern medicinal chemistry and agrochemical design. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the pyridine ring profoundly modulates the molecule's physicochemical properties. This modification can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the pKa of the pyridine nitrogen, thereby influencing drug-receptor interactions. Consequently, derivatives of 2-(trifluoromethyl)pyridine are integral components of numerous commercial products, including pharmaceuticals and herbicides.[1]

This guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) protocols for the functionalization of 4-fluoro-2-(trifluoromethyl)pyridine. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols for various classes of nucleophiles, and present quantitative data to inform experimental design.

Mechanistic Insights: Activating the Pyridine Ring for Nucleophilic Attack

Nucleophilic aromatic substitution on the pyridine ring is a cornerstone of heterocyclic chemistry.[2][3] The reaction proceeds via a stepwise addition-elimination mechanism, which is significantly influenced by the electronic landscape of the aromatic system.

The Role of Activating Groups

The pyridine nitrogen itself renders the ring electron-deficient and thus more susceptible to nucleophilic attack compared to benzene. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. The presence of a strongly electron-withdrawing trifluoromethyl group at the C2 position further activates the ring, particularly enhancing the electrophilicity of the C4 position. This synergistic activation makes 4-fluoro-2-(trifluoromethyl)pyridine an excellent substrate for SNAr reactions.

Fluorine as an Excellent Leaving Group

In the context of SNAr, fluoride is an exceptional leaving group. While the carbon-fluorine bond is strong, the rate-determining step of the reaction is typically the initial nucleophilic attack and formation of the Meisenheimer complex. The high electronegativity of fluorine serves to increase the electrophilicity of the carbon to which it is attached, thereby accelerating this initial attack.[4]

Reaction Mechanism and Intermediate Stabilization

The SNAr reaction of 4-fluoro-2-(trifluoromethyl)pyridine proceeds through the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently. The electron-withdrawing trifluoromethyl group and the pyridine nitrogen effectively delocalize the negative charge, stabilizing the Meisenheimer complex and lowering the activation energy of the reaction.

Caption: General mechanism of SNAr on 4-fluoro-2-(trifluoromethyl)pyridine.

Experimental Protocols and Applications

The following protocols are designed to be robust and adaptable for a range of nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn, as 4-fluoro-2-(trifluoromethyl)pyridine is a flammable and toxic liquid.[5]

General Experimental Workflow

Caption: A typical experimental workflow for SNAr reactions.

I. Reactions with Oxygen Nucleophiles

The introduction of an oxygen-based substituent at the C4 position is a common strategy in the synthesis of agrochemicals, such as the herbicide pyroxsulam, which contains a 2-methoxy-4-(trifluoromethyl)pyridine moiety.[1]

Protocol 1: Synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine

This protocol details the reaction with a simple alkoxide, sodium methoxide. The use of a strong base like sodium methoxide is crucial for the deprotonation of the alcohol, generating the nucleophilic alkoxide.

Materials:

-

4-Fluoro-2-(trifluoromethyl)pyridine

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (0.5 M), add 4-fluoro-2-(trifluoromethyl)pyridine (1.0 equivalent).

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure.

-